2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]acetamide is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]acetamide involves multiple steps. One common method includes the esterification of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with N,N’-carbonyldiimidazole to activate the carboxylic acid . This is followed by the reaction with 4-oxo-3-(propan-2-yl)-3,4-dihydroquinazoline to form the desired acetamide derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated analogs.
Scientific Research Applications
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the design of smart materials and photoactive polymers.
Mechanism of Action
The mechanism of action of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s coumarin moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, such as antimicrobial or anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid: A precursor in the synthesis of the target compound.
N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide: Exhibits similar biological activities.
Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate: Another coumarin derivative with comparable properties.
Uniqueness
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]acetamide is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of coumarin and quinazoline moieties makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H21N3O5 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
2-(4-methyl-2-oxochromen-7-yl)oxy-N-(4-oxo-3-propan-2-ylquinazolin-6-yl)acetamide |
InChI |
InChI=1S/C23H21N3O5/c1-13(2)26-12-24-19-7-4-15(9-18(19)23(26)29)25-21(27)11-30-16-5-6-17-14(3)8-22(28)31-20(17)10-16/h4-10,12-13H,11H2,1-3H3,(H,25,27) |
InChI Key |
RCOBOAZQZJQMEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC4=C(C=C3)N=CN(C4=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.